molecular formula C19H25N3O2 B605768 4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide CAS No. 1119807-02-1

4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide

Cat. No. B605768
M. Wt: 327.43
InChI Key: VCQZCDSEWSFTPO-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-5213 is a histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy.

Scientific Research Applications

1. Antagonist for Histamine H3 Receptors

4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide, referred to as “AZ1”, acts as a histamine H3 autoreceptor in vivo antagonist. It has been studied for its potential to achieve diurnal fluctuations in receptor occupancy (RO), particularly for addressing sleep disturbances associated with high H3 receptor occupancy at night. Population modeling and simulation of pharmacokinetics and pharmacodynamics were utilized to suggest suitable doses for a Phase IIa study (Boström, Cheng, Brynne, & Segerdahl, 2014).

2. Potential Nootropic Applications

Research into the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, which includes derivatives similar to 4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide, has been conducted with an interest in their potential nootropic (cognitive enhancing) activities (Valenta, Urban, Taimr, & Polívka, 1994).

3. Application in Anticancer Agents

Studies on the chemistry of new dimethyl-benzo, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives, which are structurally related to 4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide, have shown potential applications as anticancer agents. These compounds have displayed cytotoxic activity in various tests (Abu‐Hashem & Aly, 2017).

4. Antioxidant Properties

Research into related benzoylthiourea derivatives, which share a structural similarity with 4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide, has indicated potential antioxidant properties. These compounds were evaluated using the DPPH method and showed good antioxidant activity (Abosadiya, 2020).

5. Synthesis of Benzamide-Based Antiviral Agents

Benzamide-based compounds, closely related to 4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide, have been synthesized and shown remarkable antiavian influenza virus activity. This indicates potential applications in developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

6. Anticonvulsant Activity

The structure of 4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide suggests potential anticonvulsant activities. Similar compounds in the benzamide class have been evaluated for their efficacy in preventing seizures, indicating a potential area of application for these compounds (Clark & Davenport, 1988; Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

properties

CAS RN

1119807-02-1

Product Name

4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide

Molecular Formula

C19H25N3O2

Molecular Weight

327.43

IUPAC Name

4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide

InChI

1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1

InChI Key

VCQZCDSEWSFTPO-SJORKVTESA-N

SMILES

NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-5213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide
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4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide
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4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide
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4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide
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4-((1S,2S)-2-(4-Cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide

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